molecular formula C11H7Cl2NO2 B3266099 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride CAS No. 417721-35-8

7-Methoxy-4-chloro-quinoline-6-carbonyl chloride

Cat. No.: B3266099
CAS No.: 417721-35-8
M. Wt: 256.08 g/mol
InChI Key: DJLZUWZNHMDNQV-UHFFFAOYSA-N
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Description

7-Methoxy-4-chloro-quinoline-6-carbonyl chloride (CAS 417721-36-9) is a functionalized quinoline derivative characterized by substituents at positions 4 (chloro), 6 (carbonyl chloride), and 7 (methoxy) on the quinoline ring. Its synthesis involves reacting 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) under reflux, followed by azeotropic distillation with toluene to yield the target compound . This intermediate is pivotal in synthesizing amides, as demonstrated by its reaction with aqueous ammonia to form 7-methoxy-4-chloro-quinoline-6-carboxamide . The carbonyl chloride group at position 6 confers high reactivity toward nucleophiles, making it valuable in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride typically involves the chlorination of 7-methoxy-4-chloroquinoline-6-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride serves as an essential intermediate in the synthesis of several anticancer agents. Notably, it is involved in the production of Lenvatinib, a drug used for treating thyroid cancer and hepatocellular carcinoma. Lenvatinib functions as a kinase inhibitor, targeting multiple receptor tyrosine kinases (VEGFR1, VEGFR2, and PDGFR) that are crucial for tumor angiogenesis and growth .

Antitubercular Activity
Research has highlighted the effectiveness of quinoline derivatives against Mycobacterium tuberculosis (Mtb). A study identified modifications at the C-6 position of quinoline compounds that enhanced their inhibitory activity against Mtb. This suggests that derivatives like 7-methoxy-4-chloro-quinoline may lead to the development of new antitubercular agents .

Organic Synthesis

Building Block in Synthesis
The compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to undergo various chemical transformations, including oxidation and substitution reactions. For instance, it can be converted into 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide through specific reaction conditions involving acetic acid.

Synthesis of Bioactive Compounds
The compound's structure allows it to act as an intermediate in the synthesis of bioactive compounds. Research has shown that derivatives of quinoline can exhibit cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells . This positions 7-methoxy-4-chloro-quinoline as a potential candidate for further drug development.

Table 1: Summary of Applications

Application AreaCompound UsedOutcome/Effect
AnticancerLenvatinib (derived from 7-Methoxy-4-chloro...)Inhibits receptor tyrosine kinases
AntitubercularQuinoline derivatives with modificationsEnhanced activity against Mycobacterium tuberculosis
Organic Synthesis4-Chloro-7-methoxy-N-methylquinoline-6-carboxamideBuilding block for complex organic molecules
CytotoxicityQuinoline derivativesExhibited cytotoxicity on MCF7 and HeLa cells

Case Study: Lenvatinib Development

Lenvatinib's development illustrates the importance of 7-Methoxy-4-chloro-quinoline derivatives in modern medicine. The synthesis involves multiple steps where intermediates like this compound play a pivotal role. Clinical trials have demonstrated its efficacy in prolonging survival rates among patients with advanced thyroid cancer .

Case Study: Antitubercular Activity

A study focusing on arylated quinoline carboxylic acids found that specific modifications significantly improved their efficacy against Mtb. The research indicated that compounds with a methyl group at the C-6 position showed promising results, suggesting that further exploration into similar derivatives could yield effective antitubercular drugs .

Mechanism of Action

The mechanism of action of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is primarily through its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds. The quinoline core can interact with various molecular targets, including DNA, proteins, and enzymes, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and electronic properties, influencing their reactivity and applications. Below is a comparative analysis (Table 1):

Table 1. Structural and Synthetic Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Synthesis Method Key Properties/Applications Reference
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride 4-Cl, 6-COCl, 7-OCH₃ C₁₂H₇Cl₂NO₂ Carbonyl chloride, chloro SOCl₂/DMF reflux, azeotropic distillation Reactive intermediate for amides
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ C₁₁H₁₀ClNO₂ Methoxy, chloro POCl₃ reflux with dimethoxynaphthalen-1-ol Crystalline solid (m.p. 403–404 K); planar structure with intramolecular C–H⋯Cl interactions
4-Chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile 4-Cl, 6-OCH₃, 7-OBenzyl, 3-CN C₁₉H₁₄ClN₂O₂ Benzyloxy, nitrile, chloro Not specified (safety data available) Potential bioactive intermediate
7-Methoxy-4-methylquinoline hydrochloride 4-CH₃, 7-OCH₃ C₁₁H₁₂ClNO Methyl, methoxy Not detailed (similarity index 0.98) Altered electronic profile due to methyl substitution
Methyl 4-chloro-6-methoxy-quinoline-2-carboxylate 4-Cl, 6-OCH₃, 2-COOCH₃ C₁₂H₁₀ClNO₃ Ester, chloro, methoxy Not specified Ester group reduces reactivity vs. carbonyl chloride

Reactivity and Physicochemical Properties

  • Electrophilic Reactivity: The carbonyl chloride group in this compound enables rapid nucleophilic substitution (e.g., with amines or alcohols), unlike esters (e.g., methyl 4-chloro-6-methoxy-quinoline-2-carboxylate) or nitriles (e.g., 4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile) .
  • Melting Points and Solubility: 4-Chloro-6,7-dimethoxyquinoline exhibits a high melting point (403–404 K), attributed to its planar structure and intermolecular interactions, whereas the target compound’s liquid-phase synthesis suggests lower melting points .
  • Electronic Effects: The electron-withdrawing chloro substituent at position 4 in the target compound and analogs (e.g., 4-Chloro-6,7-dimethoxyquinoline) deactivates the quinoline ring, directing electrophilic substitution to specific positions .

Biological Activity

7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇ClNO₂. Its structure features a quinoline core with methoxy, chloro, and carbonyl chloride substituents, which contribute to its reactivity and biological potential.

The primary mechanism of action for this compound is attributed to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites in biological molecules, facilitating interactions with various targets such as enzymes and proteins. This reactivity is crucial in the design of enzyme inhibitors and bioactive compounds.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various arylated quinoline carboxylic acids against Mycobacterium tuberculosis (Mtb), with certain derivatives showing promising inhibitory activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance antimicrobial efficacy .

Anticancer Properties

This compound has shown potential as an anticancer agent. In studies involving various cancer cell lines, it was found to maintain potent anti-proliferative activity. For instance, compounds derived from quinolone chalcones were noted for their ability to target tubulin and induce mitotic arrest, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals its unique properties:

Compound NameBiological ActivityKey Features
4-Hydroxy-2-quinolonesAntimicrobial, anticancerKnown for diverse biological activities
Methyl 4-chloro-7-methoxyquinoline-6-carboxylateAntimicrobialSimilar structural features but less reactive
7-Methoxy-4-chloroquinolineAnticancerLess reactive than carbonyl chloride derivative

Study on Antitubercular Activity

In a recent study, several quinoline derivatives were synthesized and screened for their activity against Mtb. Compounds with modifications at the C-6 position showed enhanced activity, indicating the importance of structural variations in developing effective antitubercular agents .

Evaluation of Cytotoxicity

Another study focused on the cytotoxic effects of quinolone chalcones on various cancer cell lines. The results demonstrated that specific substitutions on the quinolone ring significantly influenced cytotoxic activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines followed by chlorination and methoxylation. Key steps include:

  • Cyclization : Use of POCl₃ or PCl₅ to form the quinoline core.
  • Chlorination : Controlled chlorination at position 4 using Cl₂ or SOCl₂ under anhydrous conditions .
  • Carbonyl Chloride Introduction : Reaction with phosgene (COCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane at low temperatures.
    Optimization : Microwave-assisted synthesis (reduces reaction time) or continuous flow reactors (enhances yield and reproducibility) are recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl chloride (C=OCl, δ ~170 ppm in ¹³C NMR).
  • IR Spectroscopy : Look for C=O stretching (1740–1820 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential when handling this compound, particularly regarding skin/eye exposure and inhalation risks?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions.
  • First Aid : For skin/eye contact, rinse with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Analysis : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon).
  • Reactivity Trends : Compare with analogs (e.g., 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide) to assess substituent effects on reaction kinetics .
  • Case Study : Optimize solvent polarity (e.g., DMF vs. THF) using COSMO-RS models to predict solvation effects.

Q. What strategies effectively resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent (DMSO concentration ≤0.1%).
  • Structural Analog Comparison : Cross-reference activity of 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9) to isolate substituent-specific effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies in antimicrobial vs. anticancer assays .

Q. What are the design considerations for developing structure-activity relationship (SAR) models using analogs of this compound?

  • Methodological Answer :

  • Key Substituents : Vary methoxy (position 7) and chloro (position 4) groups to assess steric/electronic impacts.
  • Biological Targets : Map interactions with enzymes (e.g., cytochrome P450) using docking simulations (AutoDock Vina).
  • Data Table :
AnalogSubstituent ModificationsBioactivity (IC₅₀, μM)
4-Chloro-6-fluoro-8-methoxyFluoro at position 612.3 (Anticancer)
7-Methoxy-4-chloroBase compound8.7 (Antimicrobial)
4-Methoxy-2-methylMethyl at position 2>50 (Inactive)
Source: Adapted from .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for chlorination to avoid hydrolysis of the carbonyl chloride group .
  • Data Validation : Cross-check spectral data with PubChem entries (e.g., CID 145978560) to confirm purity .
  • Ethical Compliance : Follow institutional guidelines for disposing of chlorinated waste (e.g., neutralization with NaOH) .

Properties

IUPAC Name

4-chloro-7-methoxyquinoline-6-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLZUWZNHMDNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Methoxy-4-chloro-quinoline-6-carbonyl chloride
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride

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